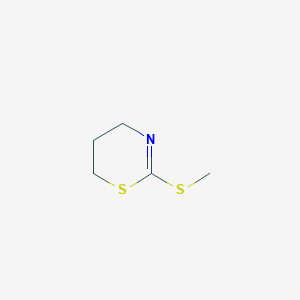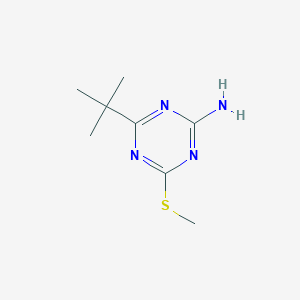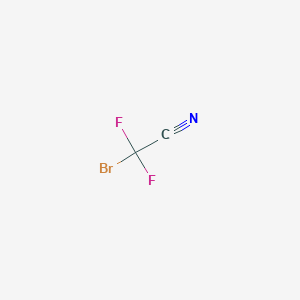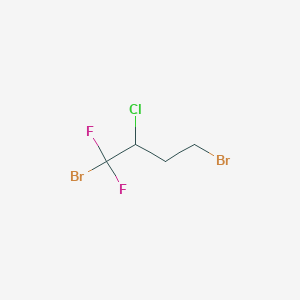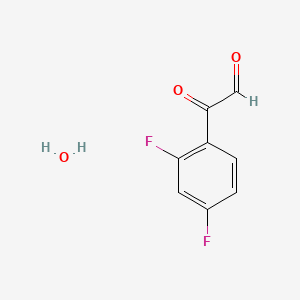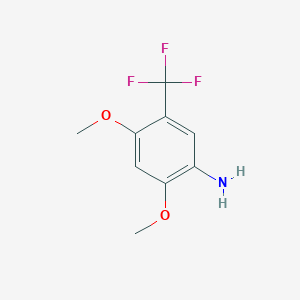
2,4-Dimethoxy-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-5-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 228401-47-6 . It has a molecular weight of 221.18 . It is a solid-powder at ambient temperature .
Synthesis Analysis
The synthesis of 2,4-Dimethoxy-5-(trifluoromethyl)aniline involves the removal of the solvent in vacuo to afford the compound as a light brown solid .Molecular Structure Analysis
The molecular formula of 2,4-Dimethoxy-5-(trifluoromethyl)aniline is C9H10F3NO2 . This compound has a molecular weight of 221.18 .Physical And Chemical Properties Analysis
2,4-Dimethoxy-5-(trifluoromethyl)aniline is a solid-powder at ambient temperature . It has a boiling point of 78-80°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Block
2,4-Dimethoxy-5-(trifluoromethyl)aniline: serves as a versatile building block in organic synthesis. Its electron-donating methoxy groups and electron-withdrawing trifluoromethyl group make it a valuable intermediate for constructing complex molecules. It can be used to synthesize various pharmaceuticals, agrochemicals, and polymers by introducing the trifluoromethyl group, which often enhances biological activity and stability .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to develop new drug candidates. The presence of the trifluoromethyl group is particularly significant as it can improve the metabolic stability of pharmaceuticals. Researchers can modify the aniline moiety to create derivatives with potential therapeutic effects against a range of diseases .
Material Science
The compound’s unique structure allows for its use in material science, particularly in the development of organic semiconductors. Its ability to donate electrons can be harnessed to create materials with specific electronic properties, useful in the production of OLEDs and other electronic devices .
Analytical Chemistry
2,4-Dimethoxy-5-(trifluoromethyl)aniline: can be employed as a standard or reagent in analytical chemistry. Its well-defined structure and properties allow for its use in calibrating instruments or as a reference compound in mass spectrometry and NMR spectroscopy .
Agricultural Research
In the field of agricultural research, this compound can be used to synthesize new pesticides or herbicides. The trifluoromethyl group can confer increased potency and selectivity to these agents, potentially leading to more effective and environmentally friendly agricultural chemicals .
Fluorine Chemistry
As a fluorinated compound, it is pivotal in fluorine chemistry research. Scientists can explore its reactivity and use it to study the effects of fluorination on chemical properties and reactivity, which is crucial for developing new fluorinated compounds .
Chemical Education
This aniline derivative can also be used in chemical education as a teaching aid to demonstrate various chemical reactions and synthesis strategies. Its reactions can exemplify nucleophilic substitution, electrophilic aromatic substitution, and other fundamental organic chemistry concepts .
Environmental Science
Lastly, the study of 2,4-Dimethoxy-5-(trifluoromethyl)aniline can contribute to environmental science by understanding its degradation and interaction with environmental factors. This knowledge is essential for assessing the environmental impact of fluorinated compounds and designing more sustainable chemicals .
Safety and Hazards
This compound is classified as a warning under the GHS07 pictograms . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include P271, P260, and P280, suggesting that it should not be eaten, drunk, or smoked when using this product, and it should not get in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
2,4-dimethoxy-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-7-4-8(15-2)6(13)3-5(7)9(10,11)12/h3-4H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOAFFRLRHZLJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)(F)F)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381609 |
Source


|
| Record name | 2,4-dimethoxy-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-5-(trifluoromethyl)aniline | |
CAS RN |
228401-47-6 |
Source


|
| Record name | 2,4-dimethoxy-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)



![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)
